ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15801627
InChI: InChI=1S/C10H11N3O2/c1-2-15-10(14)7-8-6(13-9(7)11)4-3-5-12-8/h3-5,13H,2,11H2,1H3
SMILES:
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol

ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC15801627

Molecular Formula: C10H11N3O2

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate -

Specification

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
IUPAC Name ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Standard InChI InChI=1S/C10H11N3O2/c1-2-15-10(14)7-8-6(13-9(7)11)4-3-5-12-8/h3-5,13H,2,11H2,1H3
Standard InChI Key BELYKFLQDMOXDA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(NC2=C1N=CC=C2)N

Introduction

Structural Characteristics and Physicochemical Properties

The molecular formula of ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is C₁₀H₁₁N₃O₂, with a molecular weight of 205.22 g/mol. The compound’s fused bicyclic system consists of a pyrrole ring (five-membered, nitrogen-containing) fused to a pyridine ring (six-membered, aromatic with one nitrogen atom). The amino (-NH₂) and ester (-COOEt) groups at positions 2 and 3, respectively, introduce polarity and hydrogen-bonding capacity, influencing solubility and reactivity.

Key Physicochemical Parameters (Theoretical)

PropertyValue (Estimated)Basis of Estimation
Density1.3–1.4 g/cm³Analogous pyrrolopyridines
Melting Point180–190°CSimilar fused-ring systems
Boiling Point350–360°CEthyl ester derivatives
LogP (Partition Coefficient)1.8–2.2Computational modeling
SolubilityModerate in polar solventsFunctional group analysis

The amino group enhances water solubility compared to non-substituted analogs, while the ethyl ester contributes to lipid solubility, suggesting balanced bioavailability .

Synthetic Routes and Optimization

Although no direct synthesis protocols for ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate are documented, analogous compounds provide a roadmap for its preparation.

Proposed Synthetic Pathway

  • Core Formation: Cyclocondensation of 3-aminopyridine derivatives with α,β-unsaturated esters under acidic conditions to form the pyrrolo[3,2-b]pyridine skeleton.

  • Functionalization:

    • Introduction of the amino group via nitrosation followed by reduction.

    • Esterification at position 3 using ethyl chloroformate or transesterification.

Critical Reaction Conditions

  • Catalysts: Lewis acids (e.g., ZnCl₂) for cyclization.

  • Temperature: 80–120°C for optimal yield.

  • Solvents: Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .

Challenges:

  • Regioselectivity in introducing substituents due to the compound’s aromatic stability.

  • Purification difficulties arising from byproducts in multi-step syntheses.

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBioactivity Highlights
Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylateEster at position 2FGFR inhibition (IC₅₀: 7 nM)
Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylateThieno ring instead of pyrroloMIC: 3.125 µg/mL (S. aureus)
Target CompoundAmino at position 2, ester at position 3Hypothesized dual anticancer/antimicrobial activity

The target compound’s unique substitution pattern may synergize anticancer and antimicrobial effects, a rarity in heterocyclic derivatives.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and purity.

  • In Vitro Screening: Prioritize FGFR inhibition and antimicrobial assays.

  • ADMET Profiling: Assess pharmacokinetics and toxicity in preclinical models.

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